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Compound of Interest

Compound Name: XN methyl pyrazole

Cat. No.: B12423458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational analysis of four methyl

pyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-

methylpyrazole. The information presented herein is supported by theoretical data from peer-

reviewed scientific literature, offering insights into their relative stabilities and electronic

properties. This guide is intended to assist researchers in understanding the subtle yet

significant differences between these isomers, which is crucial for applications in medicinal

chemistry and materials science where pyrazole derivatives are a cornerstone.[1]

Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from computational studies on methyl

pyrazole isomers. These metrics are crucial for understanding the isomers' behavior and

potential as scaffolds in drug design. The data has been compiled from studies employing

Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a

widely accepted and robust methodology for such analyses.[2][3][4]

Table 1: Comparison of Calculated Relative Energies and Dipole Moments
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Isomer Relative Energy (kcal/mol) Dipole Moment (Debye)

1-Methylpyrazole 2.52 2.29

3-Methylpyrazole 0.00 2.53

4-Methylpyrazole 5.48 2.87

5-Methylpyrazole 0.48 2.19

Note: Relative energies are calculated with respect to the most stable isomer, 3-

methylpyrazole.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

Proton
1-
Methylpyraz
ole (Calc.)

3-
Methylpyraz
ole (Calc.)

4-
Methylpyraz
ole (Calc.)

5-
Methylpyraz
ole (Calc.)

Experiment
al Range

H3 7.49 - 7.55 7.42 7.4-7.6

H4 6.18 6.10 - 6.05 6.0-6.2

H5 7.49 7.45 7.55 - 7.4-7.6

CH₃ 3.85 2.28 2.05 2.29 2.0-3.9

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon
1-
Methylpyraz
ole (Calc.)

3-
Methylpyraz
ole (Calc.)

4-
Methylpyraz
ole (Calc.)

5-
Methylpyraz
ole (Calc.)

Experiment
al Range

C3 138.8 148.1 138.9 138.4 138-149

C4 105.9 106.3 116.0 105.1 105-116

C5 129.2 129.1 138.9 139.5 129-140

CH₃ 39.1 13.5 11.2 13.6 11-40
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Disclaimer: The calculated NMR data is based on the GIAO method at the B3LYP/6-

311++G(d,p) level of theory.[5] Experimental values can vary based on solvent and other

conditions.

Experimental Protocols
The following section details a typical methodology for the computational analysis of methyl

pyrazole isomers using Density Functional Theory (DFT).

Computational Details

All calculations are performed using the Gaussian 09 or a similar quantum chemistry software

package. The B3LYP hybrid functional is employed in conjunction with the Pople-style 6-

311++G(d,p) basis set. This level of theory provides a good balance between accuracy and

computational cost for this class of molecules.

Step-by-Step Protocol:

Structure Input: The initial Cartesian coordinates of each methyl pyrazole isomer (1-methyl,

3-methyl, 4-methyl, and 5-methyl) are built using a molecular editor and imported into the

computational software.

Geometry Optimization: A geometry optimization is performed for each isomer to locate the

minimum energy structure on the potential energy surface. The keyword Opt is used in the

Gaussian input file. The convergence criteria are typically set to the software's default

values.

Frequency Calculation: Following successful optimization, a frequency calculation is

performed at the same level of theory to confirm that the optimized structure is a true

minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, including zero-

point vibrational energies (ZPVE). The keyword Freq is used for this step.

Energy Calculation: The total electronic energy, including the ZPVE correction, is obtained

from the output of the frequency calculation. Relative energies of the isomers are then

calculated by taking the difference in energy with respect to the most stable isomer.
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Dipole Moment Calculation: The dipole moment of each optimized structure is also obtained

from the output file of the frequency calculation.

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using

the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed as a

separate calculation on the optimized geometry using the NMR keyword. The calculated

absolute shieldings are then converted to chemical shifts relative to a standard (e.g.,

tetramethylsilane).

Mandatory Visualization
The following diagrams illustrate the logical workflow of the computational analysis and the

relationship between the different methyl pyrazole isomers.
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Caption: Computational workflow for analyzing methyl pyrazole isomers.
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Caption: Relationship between methyl pyrazole positional isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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